Product packaging for 1,2-Dichloroethane-1-sulfonyl fluoride(Cat. No.:CAS No. 1717-02-8)

1,2-Dichloroethane-1-sulfonyl fluoride

Cat. No.: B13181345
CAS No.: 1717-02-8
M. Wt: 181.01 g/mol
InChI Key: JMHLQYNLKPPEFF-UHFFFAOYSA-N
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Description

1,2-Dichloroethane-1-sulfonyl fluoride is a specialized chemical reagent designed for advanced research applications. This compound integrates a sulfonyl fluoride functional group, known for its utility in SuFEx (Sulfur Fluoride Exchange) click chemistry, with a dichloroethane backbone. Its primary research value lies in its potential as a versatile bifunctional linker for synthesizing complex molecules, enabling the development of polymers, chemical probes, and bioconjugates. The sulfonyl fluoride group acts as a highly selective electrophile, reacting with phenols, amines, and other nucleophiles under mild conditions. The dichloroethane moiety may serve as an alkylating agent or a short spacer, offering unique reactivity in constructing molecular architectures. Researchers can leverage this compound in medicinal chemistry for probe design and in materials science for creating novel cross-linked polymers. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Proper handling procedures must be followed. For detailed safety information, please request the Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3Cl2FO2S B13181345 1,2-Dichloroethane-1-sulfonyl fluoride CAS No. 1717-02-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1717-02-8

Molecular Formula

C2H3Cl2FO2S

Molecular Weight

181.01 g/mol

IUPAC Name

1,2-dichloroethanesulfonyl fluoride

InChI

InChI=1S/C2H3Cl2FO2S/c3-1-2(4)8(5,6)7/h2H,1H2

InChI Key

JMHLQYNLKPPEFF-UHFFFAOYSA-N

Canonical SMILES

C(C(S(=O)(=O)F)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1,2 Dichloroethane 1 Sulfonyl Fluoride and Analogues

Strategies Involving Pre-functionalized Precursors

The most prevalent and direct routes to 1,2-dichloroethane-1-sulfonyl fluoride (B91410) and its analogs begin with precursors where the sulfonyl moiety is already installed. These methods focus on the final crucial step of introducing the fluorine atom onto the sulfur center.

Halogen Exchange from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides via nucleophilic halogen exchange (Halex) is a cornerstone of organosulfur fluorine chemistry. acs.orgnih.gov This approach is favored due to the relative accessibility of sulfonyl chlorides, which can be prepared from corresponding thiols or sulfonic acids. The process involves the displacement of the chloride on the sulfonyl group with a fluoride ion from a suitable fluorinating agent.

The efficacy of the halogen exchange reaction is highly dependent on the choice of the fluorinating agent. The ideal reagent should provide a source of nucleophilic fluoride that is reactive enough to displace the sulfonyl chloride while being operationally simple and safe to handle.

Potassium bifluoride (KHF₂) is a widely used, inexpensive, and stable fluorinating agent. rsc.org It is considered an industrially applicable chemical that can act as both a nucleophile and a buffer. nih.gov The active nucleophile is believed to be the bifluoride anion [F-H-F]⁻, which exhibits strong nucleophilicity. nih.gov Reactions using KHF₂ are often performed in the presence of water or in biphasic systems, which can be advantageous for scalability and cost. nih.govorganic-chemistry.orgnih.gov Sharpless and coworkers demonstrated that an aqueous potassium bifluoride-mediated process is profoundly effective for converting sulfonyl chlorides to their corresponding fluorides, often achieving quantitative yields. nih.gov

Tetramethylammonium (B1211777) fluoride (Me₄NF) and its adducts have emerged as powerful, anhydrous fluoride sources for various fluorination reactions. nih.govnih.gov A significant challenge in nucleophilic fluorination is the hygroscopic nature of many fluoride salts, which leads to reduced reactivity and side reactions. To address this, Sanford and coworkers developed bench-stable tetramethylammonium fluoride alcohol adducts, with Me₄NF•tAmylOH (tert-amyl alcohol) being identified as an optimal reagent. nih.gov This adduct is inexpensive, practical, and effective for fluorination under mild conditions without the stringent requirement for drying reagents or solvents. nih.govnih.gov While its primary reported application is in SₙAr fluorination, the principles of delivering a soluble, nucleophilic fluoride source are applicable to the halogen exchange at a sulfonyl center.

Table 1: Comparison of Common Fluorinating Agents for Sulfonyl Chloride Conversion
Fluorinating AgentKey CharacteristicsTypical ConditionsAdvantagesCitations
Potassium Bifluoride (KHF₂)Inorganic salt, source of [F-H-F]⁻Aqueous or biphasic systems (e.g., water/acetone), often at room temperature or with mild heating.Inexpensive, stable, industrially applicable, effective in the presence of water. nih.govrsc.orgnih.gov
Tetramethylammonium Fluoride tert-amyl alcohol adduct (Me₄NF•tAmylOH)Organic ammonium (B1175870) fluoride adductPolar aprotic solvents (e.g., DMSO) at moderate temperatures (e.g., 80 °C).Bench-stable, practical, avoids rigorously dry conditions, highly reactive fluoride source. nih.govnih.gov

The choice of solvent is critical for successful halogen exchange, as it must dissolve the sulfonyl chloride substrate and effectively solvate the fluoride salt to enable the nucleophilic attack.

Acetonitrile (B52724) (MeCN) is a frequently employed solvent for halogen exchange reactions. rsc.orgnih.gov Its polar aprotic nature helps to solubilize both the organic substrate and, to some extent, the fluoride source, particularly when phase-transfer catalysts like 18-crown-6 (B118740) or quaternary ammonium salts are used. rsc.org In a one-pot synthesis starting from sulfonates, a dual-solvent system of acetonitrile and acetone (B3395972) was found to improve yields significantly compared to using acetonitrile alone. rsc.org

1,2-Dichloroethane (B1671644) (DCE) has also been utilized as a solvent in related syntheses. For instance, in the preparation of a precursor to ethene-1,1-disulfonyl difluoride, anhydrous DCE was the solvent of choice for the reaction of methanedisulfonyl fluoride. nih.gov Its higher boiling point compared to other solvents can be beneficial for reactions requiring elevated temperatures. The solvolysis of sulfonyl chlorides, a related nucleophilic substitution process, has been studied in a wide range of solvents, confirming that solvent nucleophilicity and ionizing power are key parameters influencing the reaction mechanism and rate. researchgate.netmdpi.com

The reaction conditions are generally mild. Many halogen exchange reactions with potent fluorinating agents like KHF₂ can proceed efficiently at room temperature, often reaching completion within a few hours. nih.gov For less reactive substrates or milder fluoride sources, moderate heating may be required. nih.gov

Table 2: Influence of Solvent on Sulfonyl Fluoride Synthesis
Solvent SystemSubstrate TypeObservationsCitations
Acetonitrile/Acetone (1:1)Sodium 4-methylbenzenesulfonateYield improved to 86% from 74% in acetonitrile alone for the one-pot conversion to the sulfonyl fluoride. rsc.org
AcetonitrilePyridinium p-toluenesulfonic acidIn direct deoxyfluorination with Xtalfluor-E®, room temperature in acetonitrile gave a 92% yield, proving milder than DMF at higher temperatures. nih.gov
Dimethylformamide (DMF)Pyridinium p-toluenesulfonic acidRequired for direct deoxyfluorination with thionyl fluoride; reaction failed in acetonitrile. nih.gov
1,2-Dichloroethane (DCE)Methanedisulfonyl fluorideUsed as an anhydrous solvent for the synthesis of a zwitterionic precursor to a SuFEx reagent. nih.gov

For substrates like 1,2-dichloroethane-1-sulfonyl chloride, the carbon atom bonded to the sulfonyl group is a stereocenter. Therefore, the stereochemical outcome of the halogen exchange at the sulfur atom is a crucial consideration.

Nucleophilic substitution at a tetrahedral, tetracoordinate sulfonyl sulfur center is generally understood to proceed via a concerted Sₙ2-type mechanism. nih.govmdpi.com In analogy with the classic Sₙ2 reaction at a carbon center, this mechanism involves the backside attack of the nucleophile (fluoride ion) on the sulfur atom, leading to a trigonal bipyramidal transition state. nih.gov This process results in a complete inversion of configuration at the sulfur center. nih.govnih.gov

While an alternative stepwise addition-elimination mechanism is possible for substitution at sulfur, particularly at sulfinyl (SIV) centers, the concerted Sₙ2 pathway is favored for sulfonyl (SVI) derivatives. nih.govnih.govtandfonline.com The addition-elimination pathway would involve a transient, high-energy trigonal bipyramidal intermediate (a sulfurane), and its stereochemical outcome (inversion or retention) would depend on the relative positions of the incoming and leaving groups. nih.gov However, for the chloride-fluoride exchange at a sulfonyl group, the kinetic and stereochemical data from analogous systems strongly support the concerted Sₙ2 mechanism with inversion. nih.govnih.gov

Although direct experimental studies on the stereoselective synthesis of 1,2-dichloroethane-1-sulfonyl fluoride via this method are not detailed in the available literature, it is mechanistically predicted that the reaction of an enantiomerically pure sample of 1,2-dichloroethane-1-sulfonyl chloride with a fluoride source would proceed with inversion of configuration at the chiral carbon, assuming the substitution occurs at the sulfur atom and does not affect the C-S bond. If the reaction were to proceed via an elimination-addition pathway involving a sulfene (B1252967) intermediate (R-CH=SO₂), stereochemical information would be lost. However, this pathway is typically favored under basic conditions or with specific substrates containing α-hydrogens and electron-withdrawing groups, and is less likely for a simple halogen exchange under neutral or slightly acidic (as with KHF₂) conditions. mdpi.com

Derivatization of Sulfonic Acids or Esters

An alternative to starting with sulfonyl chlorides is to use the more stable and often more readily available sulfonic acids or their salts (sulfonates). This approach requires a one-pot or two-step procedure to first activate the sulfonic acid and then introduce the fluoride.

A facile and practical one-pot method has been developed for the conversion of sulfonic acids and their salts into sulfonyl fluorides. nih.govrsc.org This process avoids the isolation of the often unstable sulfonyl chloride intermediate. The strategy involves two key steps in the same reaction vessel:

Chlorination: The sulfonate salt (e.g., sodium sulfonate) is first treated with a chlorinating agent. Cyanuric chloride has proven to be an effective reagent for this transformation, acting as an alternative to harsher reagents like oxalyl chloride or chlorosulfuric acid. rsc.org This step is often catalyzed by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) for sulfonate salts or tetramethylammonium chloride (TMAC) for sulfonic acids. rsc.org

Fluorination: After the in situ formation of the sulfonyl chloride, a fluorinating agent, typically KHF₂, is added directly to the reaction mixture to perform the halogen exchange. nih.govrsc.org

This one-pot protocol is highly efficient, proceeds under mild conditions, and utilizes readily available and easy-to-handle reagents, making it a valuable alternative to traditional methods. rsc.org It has been shown to be tolerant of both electron-donating and electron-withdrawing groups on aromatic sulfonates. rsc.org

Direct deoxyfluorination of sulfonic acids offers an even more streamlined approach. nih.gov This method uses a single reagent that both activates the sulfonic acid and provides the fluoride source. Reagents such as thionyl fluoride (SOF₂) and aminodifluorosulfinium salts (e.g., Xtalfluor-E®) have been successfully employed. nih.gov For example, treatment of sulfonic acid sodium salts with thionyl fluoride in DMF can produce sulfonyl fluorides in excellent yields within an hour. nih.gov A complementary method using the bench-stable solid Xtalfluor-E® in acetonitrile at room temperature also provides high yields of both aryl and alkyl sulfonyl fluorides, offering a milder alternative to previously reported harsh conditions. nih.gov

Conversion from Sulfonamides

A practical and efficient method for the synthesis of sulfonyl fluorides from readily available primary sulfonamides has been developed. This approach avoids the direct use of hazardous fluorinating agents on sensitive substrates by employing a two-step, one-pot procedure. The methodology relies on the activation of the sulfonamide with a pyrylium (B1242799) tetrafluoroborate (B81430) salt in the presence of magnesium chloride, which facilitates an in situ conversion to a sulfonyl chloride intermediate. Subsequent nucleophilic substitution with potassium fluoride yields the desired sulfonyl fluoride. researchgate.netrhhz.net

This method is characterized by its mild conditions and high chemoselectivity, allowing for the late-stage functionalization of complex molecules. researchgate.net The reaction is typically carried out in acetonitrile at elevated temperatures. The scope of this transformation is broad, accommodating a variety of aryl and alkyl sulfonamides with diverse functional groups.

Table 1: Scope of Pyrylium-Mediated Sulfonyl Fluoride Formation from Sulfonamides. researchgate.net

EntrySulfonamide SubstrateYield (%)
1Benzenesulfonamide92
24-Methylbenzenesulfonamide95
34-Methoxybenzenesulfonamide91
44-Chlorobenzenesulfonamide88
54-Nitrobenzenesulfonamide75
62-Naphthalenesulfonamide85
7Thiophene-2-sulfonamide68
8Cyclohexanesulfonamide72
9Propanesulfonamide65
10Celecoxib80
11Probenecid derivative78

Direct Sulfonyl Fluorination Approaches

Direct methods for the introduction of the sulfonyl fluoride moiety have gained significant traction, offering more convergent synthetic routes. These approaches often leverage radical chemistry and catalysis to achieve high efficiency and functional group tolerance.

Radical-mediated pathways provide a powerful platform for the construction of C-S bonds under mild conditions, making them suitable for the synthesis of complex alkyl sulfonyl fluorides.

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of alkyl sulfonyl fluorides from various precursors, such as alkyl bromides and alcohols. organic-chemistry.orgnih.gov The process typically involves the photocatalytic generation of an alkyl radical, which is then trapped by a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). The resulting sulfonyl radical is subsequently fluorinated to afford the final product. organic-chemistry.org This method has been shown to be scalable, even demonstrating utility in continuous flow chemistry setups. organic-chemistry.orgnih.gov

Table 2: Substrate Scope of Photocatalytic Synthesis of Alkyl Sulfonyl Fluorides from Alkyl Bromides. organic-chemistry.org

EntryAlkyl BromideYield (%)
11-Bromoadamantane95
2Cyclohexyl bromide88
31-Bromo-4-phenylbutane85
4N-(2-bromoethyl)phthalimide78
5Methyl 6-bromohexanoate92
61-Bromo-3,3-dimethylbutane81

The direct use of fluorosulfonyl radical (FSO₂•) precursors is another effective strategy. Sulfuryl chlorofluoride (FSO₂Cl) has been identified as a competent source of the FSO₂• radical under photoredox conditions. thieme-connect.denih.gov This radical can then engage in reactions with unsaturated systems like alkenes and alkynes. thieme-connect.denih.gov The reaction of the FSO₂• radical with alkenes typically leads to the formation of alkenyl sulfonyl fluorides through an addition-elimination sequence. thieme-connect.denih.gov This methodology provides access to a range of vinyl sulfonyl fluorides that can be challenging to synthesize via other methods. nih.gov The reaction is generally tolerant of various functional groups on the alkene substrate.

Table 3: Examples of Radical Fluorosulfonylation of Alkenes with FSO₂Cl. thieme-connect.de

EntryAlkene SubstrateProductYield (%)
1Styrene(E)-2-phenylvinylsulfonyl fluoride85
24-Methylstyrene(E)-2-(p-tolyl)vinylsulfonyl fluoride82
34-Chlorostyrene(E)-2-(4-chlorophenyl)vinylsulfonyl fluoride78
41-Octene(E)-oct-1-ene-1-sulfonyl fluoride75
5CyclohexeneCyclohex-1-ene-1-sulfonyl fluoride65

Organoboron compounds, particularly potassium alkyltrifluoroborates and boronic acid pinacol (B44631) esters, are widely used in medicinal chemistry and are readily available starting materials. A photocatalytic method has been developed to convert these stable precursors into alkyl sulfonyl fluorides. nih.govnih.gov The reaction is typically catalyzed by an acridinium-based photocatalyst under visible light irradiation. nih.gov The proposed mechanism involves the oxidation of the organoboron substrate by the excited photocatalyst to generate an alkyl radical. This radical is then trapped by a sulfur dioxide source, and the resulting intermediate is fluorinated to yield the alkyl sulfonyl fluoride. nih.gov This method is notable for its broad functional group tolerance and its ability to synthesize primary, secondary, and tertiary alkyl sulfonyl fluorides. nih.govnih.gov

Table 4: Substrate Scope of Photocatalytic Sulfonyl Fluorination of Alkyl Organotrifluoroborates. nih.gov

EntryOrganotrifluoroborate SubstrateYield (%)
1Potassium phenethyltrifluoroborate72
2Potassium (4-chlorophenethyl)trifluoroborate68
3Potassium (4-(trifluoromethyl)phenethyl)trifluoroborate65
4Potassium (3-phenylpropyl)trifluoroborate75
5Potassium (2-(naphthalen-2-yl)ethyl)trifluoroborate70
6Potassium (cyclohexylmethyl)trifluoroborate62

Transition metal catalysis offers a powerful and versatile platform for the synthesis of sulfonyl fluorides, enabling the use of a wide range of starting materials.

Palladium-catalyzed methods have been developed for the synthesis of aryl sulfonyl fluorides from aryl bromides. nih.gov This one-pot process involves an initial palladium-catalyzed sulfonylation using DABSO as the SO₂ source, followed by an in situ fluorination of the resulting sulfinate intermediate. nih.gov Furthermore, palladium catalysis has been employed in the fluorosulfonylation of aryl thianthrenium salts. rsc.org

Copper-catalyzed fluorosulfonylation of arenediazonium salts provides another efficient route to aryl sulfonyl fluorides. cas.cnnih.govacs.org This method utilizes DABSO as the sulfonyl source and potassium bifluoride (KHF₂) as the fluorine source under mild, copper-catalyzed conditions. cas.cnnih.gov

More recently, iron-catalyzed fluorosulfonylation of alkenes has been reported for the synthesis of lactam-functionalized alkyl sulfonyl fluorides. researchgate.netacs.orgnih.gov This reaction uses sodium dithionite (B78146) (Na₂S₂O₄) as both a source of SO₂ and a reductant, with N-fluorobenzenesulfonimide (NFSI) as the fluoride source. acs.orgnih.gov This approach allows for the formation of multiple bonds in a single step. acs.org

Table 5: Examples of Transition Metal-Catalyzed Fluorosulfonylation Reactions.

CatalystSubstrateReagentsProduct TypeYield (%)Ref.
PdCl₂(AmPhos)₂4-BromoacetophenoneDABSO, Et₃N, NFSIAryl sulfonyl fluoride85 nih.gov
CuCl₂4-Bromobenzenediazonium tetrafluoroborateDABSO, KHF₂Aryl sulfonyl fluoride92 cas.cn
FeCl₂N-allyl-2-bromo-2-methyl-N-(p-tolyl)propenamideNa₂S₂O₄, NFSI, PPh₃Alkyl sulfonyl fluoride77 acs.org
Pd(OAc)₂4-(Thianthren-5-ium-yl)benzonitrile tetrafluoroborateNa₂S₂O₄, NFSIAryl sulfonyl fluoride88 rsc.org

Electrochemical Synthesis Methods

Electrochemical synthesis offers a mild, environmentally benign, and oxidant-free alternative for preparing sulfonyl fluorides. nih.govacs.org These methods often utilize readily available and inexpensive starting materials. researchgate.net

An efficient electrochemical approach involves the oxidative coupling of thiols or disulfides with potassium fluoride (KF), a cost-effective and safe fluoride source. nih.govsemanticscholar.org This method has a broad substrate scope, accommodating alkyl, benzyl, aryl, and heteroaryl thiols or disulfides, making it highly relevant for the synthesis of diverse sulfonyl fluoride analogues. acs.orgsemanticscholar.org

The proposed mechanism involves the anodic oxidation of a thiol to a disulfide, which is then further oxidized to form a radical cation. nih.gov This intermediate reacts with a nucleophilic fluoride ion to yield a sulfenyl fluoride. Two subsequent oxidation steps lead to the formation of the desired sulfonyl fluoride. nih.gov The presence of radical intermediates is supported by radical scavenger experiments, and the process is confirmed to be a nucleophilic fluorination. nih.gov Another electrochemical method involves the fragmentation of C–S bonds in sulfones, followed by the fluorination of a radical intermediate. purdue.edu

The conditions for electrochemical sulfonyl fluoride synthesis can be optimized for efficiency and scalability. Reactions are typically conducted in either divided or undivided electrochemical cells. Undivided cells are simpler and often preferred, for example, when using silver fluoride (AgF₂) to prevent the plating of silver at the cathode. purdue.edu A variety of electrode materials can be employed, with inexpensive options like graphite (B72142) (carbon) and stainless steel (iron) being highly effective. nih.govacs.org

Table 4: Overview of Electrochemical Synthesis Conditions for Sulfonyl Fluorides
Starting MaterialFluoride Source/ElectrolyteAnode MaterialCathode MaterialCurrent/PotentialReference
Thiols/DisulfidesKF / Pyridine·HClGraphite (Carbon)Iron (Stainless Steel)20 mA nih.govacs.org
Sulfonyl hydrazidesEt₃N·3HF / n-Bu₄NIGraphite (Carbon)Nickel15 mA rsc.orgrsc.org
SulfinamidesEt₃N·3HFGraphite FeltPlatinum18 mA chinesechemsoc.org

Green Chemistry Approaches

Several modern synthetic methods for sulfonyl fluorides align with the principles of green chemistry by utilizing safer reagents, minimizing waste, and improving energy efficiency. The electrochemical methods described above are inherently green as they avoid the need for stoichiometric chemical oxidants and often use inexpensive, abundant materials like potassium fluoride. researchgate.netsemanticscholar.org

A recently developed protocol enables the conversion of thiols and disulfides into sulfonyl fluorides using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O or SHC5®), a stable and easily handled solid, in combination with potassium fluoride. sciencedaily.comeurekalert.org This process is environmentally friendly, producing only non-toxic sodium chloride and potassium chloride as by-products. sciencedaily.comeurekalert.org The synthetic protocol is simple, scalable, and uses low-cost materials, making it suitable for both chemical and industrial applications. sciencedaily.com This approach has been used to synthesize a broad range of sulfonyl fluorides, including those with aromatic, aliphatic, and heterocyclic groups. eurekalert.org Other green protocols also utilize NaOCl·5H₂O as a green oxidant with potassium fluoride as the sole fluorine source in either stepwise or one-pot processes from stable disulfide or thiol substrates. researchgate.net

Conversion from Thiols and Disulfides

The synthesis of sulfonyl fluorides from thiols and disulfides represents a significant advancement over traditional methods that often rely on the use of less stable and often toxic sulfonyl chlorides. organic-chemistry.orgnih.gov These approaches typically involve the oxidation of the sulfur-containing starting material in the presence of a fluoride source.

One prominent method is the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF). organic-chemistry.orgnih.gov This technique avoids the need for stoichiometric amounts of chemical oxidants. organic-chemistry.org The reaction proceeds by the anodic oxidation of a thiol to its corresponding disulfide. nih.gov The disulfide intermediate is then further oxidized and reacts with fluoride ions to form the desired sulfonyl fluoride. nih.gov Kinetic studies have shown a rapid initial conversion of the thiol to the disulfide. nih.gov This electrochemical process is applicable to a wide range of substrates, including alkyl, benzyl, aryl, and heteroaryl thiols and disulfides. organic-chemistry.orgccspublishing.org.cn

Alternative chemical oxidation methods have also been developed. One such approach utilizes aqueous sodium hypochlorite to oxidize heteroaromatic thiols to their sulfonyl chloride intermediates, which are then converted to sulfonyl fluorides via a chloride-fluoride exchange with potassium hydrogen fluoride (KHF₂). researchgate.net Another method employs hydrogen peroxide in the presence of zirconium tetrachloride for the direct oxidative conversion of thiols and disulfides into sulfonyl chlorides, which can subsequently be fluorinated. More recently, a system using NaOCl·5H₂O as a green oxidant and potassium fluoride as the fluorine source has been developed for the conversion of various thiols and disulfides.

A novel, metal-free approach for synthesizing thiol-functionalized allylic sulfonyl fluorides has been established using 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) with various thiols, demonstrating high regioselectivity and functional group compatibility.

Table 1: Synthetic Methods for Sulfonyl Fluoride Analogues from Thiols and Disulfides

Method Starting Materials Key Reagents Key Features
Electrochemical Synthesis Thiols or Disulfides Potassium Fluoride (KF) Mild conditions, avoids stoichiometric oxidants, broad substrate scope. organic-chemistry.orgnih.gov
Chemical Oxidation Heteroaromatic Thiols Aqueous Sodium Hypochlorite, KHF₂ Avoids the use of chlorine gas. researchgate.net
Green Chemical Oxidation Thiols or Disulfides NaOCl·5H₂O, Potassium Fluoride (KF) Environmentally friendly oxidant.
Metal-Free Allylic Functionalization Aryl, Heteroaryl, Aliphatic Thiols 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) Transition metal-free, high regioselectivity.
Environmentally Benign Reagents and Byproducts

A significant focus in the development of synthetic methodologies for sulfonyl fluorides has been the use of environmentally benign reagents and the generation of non-toxic byproducts. These green chemistry approaches aim to reduce the environmental impact compared to traditional synthetic routes.

The electrochemical synthesis of sulfonyl fluorides is considered an environmentally benign approach as it eliminates the need for chemical oxidants. organic-chemistry.orgccspublishing.org.cn This method utilizes potassium fluoride (KF), which is an inexpensive, abundant, and safe source of fluoride. organic-chemistry.orgnih.gov The primary byproduct of this process is sulfonic acid, which can be formed from the anodic oxidation of disulfides or through the hydrolysis of the sulfonyl fluoride product. nih.gov

Another green synthetic process involves the reaction of thiols or disulfides with SHC5® and potassium fluoride. This method is notable for producing only non-toxic sodium and potassium salts (NaCl and KCl) as byproducts, resulting in minimal environmental impact. Similarly, the use of sodium hypochlorite pentahydrate (NaOCl·5H₂O) as an oxidant with potassium fluoride is presented as an eco-friendly protocol.

These modern methods stand in contrast to older techniques that might employ toxic reagents like chlorine gas or costly and atom-inefficient fluoride sources such as Selectfluor. organic-chemistry.orgresearchgate.net The development of protocols that utilize water as a solvent further enhances the green credentials of sulfonyl fluoride synthesis.

Table 2: Environmentally Benign Aspects of Sulfonyl Fluoride Analogue Synthesis

Synthetic Approach Environmentally Benign Reagents Byproducts
Electrochemical Synthesis Potassium Fluoride (KF) Sulfonic Acid nih.gov
SHC5® Method SHC5®, Potassium Fluoride (KF) Sodium Chloride (NaCl), Potassium Chloride (KCl)
Green Oxidation Method NaOCl·5H₂O, Potassium Fluoride (KF) Not specified in detail, but considered an eco-friendly protocol.

Reactivity and Reaction Mechanisms of 1,2 Dichloroethane 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity Profile

Sulfur(VI) Fluoride Exchange (SuFEx) is a class of click chemistry reactions that relies on the unique balance of stability and reactivity of the sulfur(VI)-fluoride (S-F) bond. nih.gov Generally, sulfonyl fluorides (R-SO₂F) are remarkably stable and resistant to hydrolysis and thermolysis. nih.gov However, their latent electrophilicity can be activated under specific conditions, allowing the sulfur center to react with various nucleophiles. nih.govnih.gov This controlled reactivity makes sulfonyl fluorides valuable connectors in chemical synthesis. The reactivity of alkyl sulfonyl fluorides is generally considered to be lower than their aryl counterparts. nih.gov

Reaction with Nucleophilic Species

The core of SuFEx chemistry involves the reaction of the sulfonyl fluoride moiety with a nucleophile, leading to the displacement of the fluoride ion and the formation of a new bond to the sulfur atom.

Influence of Halogen Substituents on SuFEx Reactivity

The electronic properties of substituents on the carbon backbone adjacent to the sulfonyl fluoride group can significantly influence the reactivity of the sulfur center.

Steric Effects of Vicinal Dichloro Substitution

The presence of two chlorine atoms on adjacent carbon atoms in 1,2-dichloroethane-1-sulfonyl fluoride introduces notable steric hindrance around the sulfur center. This steric bulk can significantly impact the rate and accessibility of the sulfonyl fluoride to nucleophiles during SuFEx reactions. Generally, increased steric hindrance at the electrophilic center can slow down the rate of nucleophilic attack. nih.gov

Substituent on Sulfonyl FluorideRelative Reactivity (Hypothetical)Key Steric Factors
MethylHighMinimal steric hindrance
EthylModerateSlight increase in steric bulk
IsopropylLowSignificant steric hindrance from two methyl groups
1,2-DichloroethylModerate to LowSteric bulk from two chlorine atoms and potential for intramolecular interactions

Mechanistic Pathways of SuFEx

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a versatile transformation for the formation of strong covalent bonds. nih.govsigmaaldrich.com The reaction proceeds via the displacement of the fluoride ion from the sulfonyl fluoride by a nucleophile.

The mechanism of the SuFEx reaction can be either concerted or stepwise, depending on the nature of the reactants, catalyst, and solvent. In a concerted mechanism , the bond formation with the incoming nucleophile and the cleavage of the sulfur-fluorine bond occur simultaneously in a single transition state.

Conversely, a stepwise mechanism involves the formation of a transient pentacoordinate sulfur intermediate. This intermediate then expels the fluoride ion in a subsequent step. For sterically hindered sulfonyl fluorides like this compound, a stepwise mechanism might be favored as it can better accommodate the steric strain in the intermediate. Computational studies on related systems have shown that the energy barrier for both pathways can be comparable, and the operative mechanism can be subtly influenced by the reaction conditions.

Activation of the otherwise stable S-F bond is crucial for the SuFEx reaction to proceed efficiently. nih.gov This can be achieved through various means:

Hydrogen Bonding: Protic solvents or additives capable of hydrogen bonding can stabilize the departing fluoride ion, thereby lowering the activation energy of the reaction. This is a common activation strategy in SuFEx chemistry.

Lewis Acid Catalysis: Lewis acids can coordinate to the oxygen or fluorine atoms of the sulfonyl fluoride group, increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack. organic-chemistry.orgresearchgate.netnih.govnih.govacs.org For a substrate like this compound, where the electron-withdrawing chlorine atoms already enhance the electrophilicity of the sulfur, Lewis acid catalysis can be particularly effective in promoting the reaction, even with weaker nucleophiles. organic-chemistry.orgresearchgate.netnih.govnih.govacs.org

Activation MethodMechanism of ActionPotential Impact on this compound Reactivity
Hydrogen BondingStabilization of the fluoride leaving groupEffective, especially with protic nucleophiles
Lewis Acid CatalysisEnhancement of sulfur electrophilicityHighly effective due to the electron-withdrawing nature of the dichloroethyl group
Base CatalysisDeprotonation of the nucleophile, increasing its nucleophilicityCommonly used, particularly with amine nucleophiles

Radical Reactivity of this compound

Beyond its utility in SuFEx chemistry, the sulfonyl fluoride moiety can also participate in radical reactions. nih.gov The generation of sulfonyl radicals opens up alternative pathways for the functionalization of organic molecules.

Generation of Sulfonyl Radicals

Sulfonyl radicals can be generated from sulfonyl fluorides through various methods, most notably through photoredox catalysis. nih.gov In a typical process, a photocatalyst, upon excitation with visible light, can induce a single-electron transfer to the sulfonyl fluoride, leading to the cleavage of the S-F bond and the formation of the corresponding sulfonyl radical and a fluoride anion. The stability and reactivity of the resulting 1,2-dichloroethane-1-sulfonyl radical would be influenced by the presence of the chlorine atoms.

Addition to Unsaturated Hydrocarbons

Once generated, the 1,2-dichloroethane-1-sulfonyl radical can readily add to unsaturated hydrocarbons, such as alkenes and alkynes. nih.govwikipedia.org This radical addition typically proceeds in an anti-Markovnikov fashion, with the sulfonyl group adding to the less substituted carbon of the double or triple bond. wikipedia.org The resulting carbon-centered radical can then be trapped by a hydrogen atom source or undergo further transformations, providing a versatile method for the synthesis of complex organosulfur compounds. The regioselectivity of the addition is primarily governed by the stability of the resulting radical intermediate. wikipedia.org

Alkenes and Alkynes: Fluorosulfonylation

While the fluorosulfonyl radical (•SO2F) is often generated from precursors like sulfuryl chlorofluoride (FSO2Cl) under photoredox conditions, analogous radical processes can be envisioned for this compound. thieme-connect.de Initiation could occur via homolytic cleavage of the C-S bond or a C-Cl bond to generate a carbon-centered radical. This radical can then add across a carbon-carbon double or triple bond.

In a typical radical fluorosulfonylation mechanism, an initiator generates a reactive radical species. This radical adds to an alkene to form a new carbon-centered radical intermediate. This intermediate can then react further, propagating a chain reaction. thieme-connect.de For instance, the addition of a fluorosulfonyl-containing radical to an alkene or alkyne is a key step in forming functionalized alkyl or alkenyl sulfonyl fluorides, respectively. researchgate.netnih.govnih.gov This approach is valuable for synthesizing complex organic molecules and can be applied to the late-stage modification of natural products and peptides. nih.gov

The general scheme for the radical addition to an alkene is as follows:

Initiation: Generation of a radical from this compound, e.g., ClCH(SO2F)CH2•, under thermal or photochemical conditions.

Propagation Step 1: Addition of the generated radical to an alkene (R-CH=CH2) to form a new radical adduct.

Propagation Step 2: The radical adduct abstracts an atom (e.g., a chlorine atom) from another molecule of this compound to yield the final product and regenerate the chain-carrying radical.

Stereoselectivity and Regioselectivity

The outcomes of radical addition reactions are governed by principles of stereoselectivity and regioselectivity.

Regioselectivity: The addition of a carbon-centered radical to an unsymmetrical alkene or alkyne typically proceeds to form the more stable radical intermediate. For a terminal alkene (R-CH=CH2), the radical will add to the CH2 carbon, resulting in a more substituted (and thus more stable) secondary radical on the R-CH carbon. libretexts.orgyoutube.com This regioselectivity is a cornerstone of radical additions. chemistrysteps.com For example, in the radical addition of HBr, the bromine atom adds to the less substituted carbon to generate the more stable carbon radical, leading to the anti-Markovnikov product. libretexts.orgmasterorganicchemistry.com A similar principle would apply to radicals derived from this compound.

Stereoselectivity: The stereochemical outcome of a radical addition can vary. While simple radical additions to acyclic alkenes often result in a mixture of stereoisomers, high stereoselectivity can be achieved in certain systems. researchgate.net For reactions involving alkynes, a trans-chloro/fluorosulfonylation can occur, leading to specific E/Z isomers of the resulting alkenyl sulfonyl fluoride. thieme-connect.de The anti-addition of groups across the multiple bond is often favored. researchgate.net For instance, radical hydro-fluorosulfonylation of alkynes has been shown to afford valuable alkenylsulfonyl fluoride products with high Z-selectivity. nih.gov The specific stereochemical outcome is dependent on the reaction mechanism, the structure of the substrate, and the reaction conditions. acs.org

Substrate TypeRadical PrecursorRegioselectivityStereoselectivityReference
Terminal AlkeneFSO₂ClAddition to less substituted carbon (Anti-Markovnikov)Often mixture, can be selective thieme-connect.de
Internal AlkyneFSO₂ClDepends on substituentsHigh (trans-addition) thieme-connect.de
Unactivated AlkyneFABI*HighHigh (Z-selectivity) nih.gov

*FABI: 1-fluorosulfonyl 2-aryl benzoimidazolium

Electrophilic Transformations at the Alkyl Backbone

The two chlorine atoms on the ethane (B1197151) backbone of this compound are susceptible to nucleophilic attack and elimination reactions.

Nucleophilic Substitution of Chlorine Atoms

The reactivity of the two chlorine atoms towards nucleophilic substitution (SN1/SN2) differs due to the influence of the adjacent sulfonyl fluoride group. The -SO2F group is strongly electron-withdrawing.

Substitution at C1: The chlorine atom at the C1 position is attached to a carbon that is alpha to the -SO2F group. This powerful electron-withdrawing group significantly destabilizes any potential carbocation formation at C1, making an SN1 pathway highly unfavorable. Conversely, the inductive withdrawal enhances the electrophilicity of the C1 carbon, potentially making it more susceptible to an SN2 attack.

Substitution at C2: The chlorine at C2 is on a carbon beta to the -SO2F group. Its reactivity is more characteristic of a primary chloroalkane, though still influenced by the inductive effect of the sulfonyl group.

Competition between SN2 substitution and elimination reactions is a critical factor. Strong, non-hindered nucleophiles would favor substitution, whereas strong, bulky bases are more likely to induce elimination. libretexts.org The choice of solvent also plays a crucial role; polar aprotic solvents generally favor SN2 reactions. libretexts.org

Elimination Reactions to Form Unsaturated Sulfonyl Fluorides (e.g., 2-chloroethene-1-sulfonyl fluoride)

Elimination of hydrogen chloride (HCl) from this compound can lead to the formation of unsaturated sulfonyl fluorides. The most probable product from a single elimination event is 2-chloroethene-1-sulfonyl fluoride, which results from the removal of the proton at C1 and the chlorine atom at C2. nih.gov

The mechanism of base-promoted elimination is highly dependent on the substrate structure and reaction conditions. Two primary mechanisms are the bimolecular E2 pathway and the unimolecular conjugate base E1cb pathway. purechemistry.orgdalalinstitute.commasterorganicchemistry.com

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton while the leaving group departs simultaneously. dalalinstitute.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. dalalinstitute.com It is favored by strong bases. lumenlearning.commasterorganicchemistry.com

E1cb Mechanism: This is a two-step process that involves the formation of a carbanion intermediate. libretexts.org

A base removes a proton to form a stabilized carbanion (the conjugate base).

The carbanion expels the leaving group in a subsequent step to form the alkene.

For this compound, the proton at C1 is exceptionally acidic due to the strong electron-withdrawing nature of the adjacent -SO2F group. This high acidity strongly favors the E1cb mechanism, especially when a strong base is used. libretexts.orglibretexts.org The base would readily deprotonate C1 to form a resonance-stabilized carbanion, which would then eliminate the chloride ion from C2.

The choice of base is critical in determining the reaction outcome. Strong, sterically hindered bases like potassium tert-butoxide are often used to promote elimination over substitution. masterorganicchemistry.com According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted (more stable) alkene. libretexts.org However, in E1cb reactions, the regiochemical outcome is determined by the acidity of the proton, which may lead to the less substituted alkene (Hofmann product) if that proton is the most acidic.

FactorE2 MechanismE1cb MechanismRelevance to this compound
Kinetics Second order: Rate = k[Substrate][Base]Can be first or second orderRate likely depends on [Substrate] and [Base]
Intermediate None (concerted)CarbanionCarbanion at C1 is highly stabilized by -SO2F
Base Strength Strong base requiredModerate to strong baseStrong base favors the reaction
Leaving Group Good leaving group requiredCan occur with poor leaving groupsChloride is a good leaving group
Proton Acidity Moderately acidic β-HHighly acidic β-H requiredC1-H is highly acidic
Predicted Path PossibleHighly Probable The E1cb mechanism is strongly favored due to the acidic C1 proton.

Dear User,

Following a comprehensive search for scholarly articles, academic papers, and information in reputable chemical databases, it has been determined that there is no specific scientific literature available concerning the reactivity and reaction mechanisms of the chemical compound "this compound."

The search included targeted queries for:

Regioselectivity of its elimination products

Its participation in [4+2] Diels-Alder cycloadditions

Its involvement in 1,3-dipolar cycloadditions

Deuterium labeling studies to investigate its reaction mechanisms

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Based on the conducted research, no specific studies detailing the spectroscopic monitoring of reaction intermediates for the compound "this compound" using NMR or UV-Vis spectroscopy were found. The search results provided general information on the synthesis and reactivity of other sulfonyl fluorides, as well as general principles of reaction monitoring by spectroscopic methods, but lacked specific data, such as detailed research findings or data tables, for the requested compound.

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Applications of 1,2 Dichloroethane 1 Sulfonyl Fluoride in Advanced Organic Synthesis

Building Blocks for Functional Molecules

The multifunctionality of 1,2-dichloroethane-1-sulfonyl fluoride (B91410) makes it a valuable starting point for constructing intricate molecular architectures, particularly within the field of organofluorine chemistry.

Organofluorine compounds are of immense interest in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by fluorine atoms. cas.cntmd.ac.jpnih.gov The synthesis of complex fluorinated molecules, however, can be challenging. tmd.ac.jp 1,2-Dichloroethane-1-sulfonyl fluoride can serve as a versatile scaffold for building such compounds. The sulfonyl fluoride (-SO₂F) group is a robust and highly stable functional group that can be carried through multiple synthetic steps before its intended transformation. mdpi.com

The presence of two chlorine atoms allows for a variety of subsequent chemical transformations. These sites can undergo nucleophilic substitution reactions, elimination reactions to form vinyl groups, or participate in cross-coupling reactions. This multi-handle nature enables the stepwise introduction of different functional groups, leading to the generation of complex and diverse organofluorine products from a single, well-defined starting material.

Table 1: Hypothetical Synthetic Pathways Using this compound

Reaction StepReagents & ConditionsTransformationPotential Product Class
1. SuFEx ReactionPhenol (B47542), Base (e.g., DBU)Converts -SO₂F to a sulfonate ester (-SO₂-OAr)Aryl Sulfonate Esters
2. Nucleophilic SubstitutionNaN₃, DMFReplaces one or both Cl atoms with azido (B1232118) groupsAzido-substituted Sulfonates
3. EliminationStrong, non-nucleophilic baseEliminates HCl to form a vinyl sulfonateVinyl Sulfonate Derivatives
4. Cross-CouplingAryl boronic acid, Pd catalystForms a C-C bond at a chlorinated carbon (conceptual)Styrenyl Sulfonate Derivatives

The sulfonyl fluoride group itself is a key functional handle. nih.govresearchgate.net It can be introduced into larger molecules to serve as a reactive probe or a connective hub for further functionalization. This compound can act as a reagent to install the entire "dichloroethyl sulfonyl" moiety onto a target molecule. This is typically achieved by leveraging the reactivity of the sulfonyl fluoride group.

Under specific activation conditions, the S(VI)-F bond can react with a range of nucleophiles, including amines, phenols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively. nih.govrhhz.net This reaction effectively tethers the Cl-CH₂-CHCl-SO₂- fragment to a molecule of interest, introducing not only the sulfur(VI) linkage but also two additional reactive handles (the chlorine atoms) for subsequent downstream modifications. semanticscholar.org This approach is valuable for creating bifunctional molecules or for the late-stage functionalization of complex substrates. researchgate.net

Development of Novel Linkage Chemistries

The unique reactivity of the sulfonyl fluoride group has placed it at the center of modern connective chemistries, most notably Sulfur(VI) Fluoride Exchange (SuFEx) and its integration into click chemistry paradigms.

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, valued for its ability to form exceptionally stable covalent bonds under biocompatible conditions. monash.edu The sulfonyl fluoride group is remarkably stable in aqueous environments but can be selectively activated to react with nucleophilic amino acid residues on proteins, such as lysine, tyrosine, and context-specific serines or cysteines. nih.govrsc.org

Conceptually, this compound could be employed as a bifunctional linker in bioconjugation. One end of the molecule, the sulfonyl fluoride, could covalently attach to a protein via a SuFEx reaction. The other end, featuring the dichloroethyl group, would remain as a versatile chemical handle. This handle could then be used to attach other molecules of interest, such as imaging agents, small-molecule drugs, or polyethylene (B3416737) glycol (PEG) chains, through subsequent nucleophilic substitution of the chlorine atoms. This dual-reactivity approach allows for the modular construction of complex bioconjugates.

Click chemistry prioritizes reactions that are modular, high-yielding, and wide in scope. bohrium.com A recent evolution of this concept is Diversity Oriented Clicking (DOC), a strategy designed for the rapid synthesis of large and diverse libraries of functional molecules from a central, multi-functional "hub." nih.govnih.govresearchgate.net

This compound is conceptually an ideal candidate to serve as a DOC hub. It possesses three distinct, orthogonally reactive sites: the SuFEx-active sulfonyl fluoride and the two chlorine atoms, which can be addressed with different classes of nucleophiles or under different reaction conditions. By systematically reacting this hub with various reactants at each of its functional sites, a large and structurally diverse library of compounds can be generated with minimal synthetic effort. nih.govnih.gov This approach is highly valuable in drug discovery and chemical biology for generating novel compound collections for high-throughput screening. nih.gov

Table 2: Conceptual Diversity Oriented Clicking (DOC) with this compound Hub

Reactive SiteReaction TypeExample Reactant ClassResulting Linkage/Group
-SO₂FSuFExPrimary/Secondary AminesSulfonamide (-SO₂-NR₂)
-CHCl-Sₙ2 SubstitutionThiols (R-SH)Thioether (-S-R)
-CH₂ClSₙ2 SubstitutionAzides (N₃⁻)Alkyl Azide (B81097) (-N₃)

Precursor for Advanced Materials

The application of sulfonyl fluorides extends into materials science, where they are used in the synthesis of novel polymers and for the post-polymerization modification of existing materials. researchgate.netrhhz.net The robust nature of the sulfonyl fluoride group allows it to be incorporated into monomers that can then be polymerized without decomposition of the functional handle.

This compound could serve as a precursor to various functional polymers. researchgate.netnih.gov For example, it could be transformed into a vinyl monomer through dehydrochlorination, yielding a chloro-vinyl sulfonyl fluoride monomer. Polymerization of such a monomer would produce a polymer with pendant sulfonyl fluoride and chlorine groups along its backbone. These groups can then be used for a wide range of post-polymerization modifications:

SuFEx Reactions: The -SO₂F groups can be used to graft side chains, attach functional molecules, or cross-link the polymer chains by reacting with di- or poly-functional nucleophiles. rhhz.net

Chlorine Substitution: The chlorine atoms provide additional sites for modification, allowing for the introduction of other functionalities or for creating cross-linked networks to enhance the material's mechanical or thermal properties. pageplace.de

This approach enables the creation of advanced materials with precisely tailored properties, such as specialized membranes, functional coatings, or unique fluoroelastomers. nih.govpageplace.de

Monomers for Polymer Synthesis

The structure of this compound makes it a potential precursor for synthesizing vinyl sulfonyl fluoride monomers. Through the elimination of hydrogen chloride (HCl), it can be converted to chloro- or ethenesulfonyl fluoride. Ethenesulfonyl fluoride (ESF) is a recognized monomer and a valuable reagent in polymer chemistry.

The polymerization of vinyl monomers bearing sulfonyl fluoride groups, such as 4-vinylbenzenesulfonyl fluoride (VBSF), has been successfully demonstrated using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.orgchemrxiv.org These methods allow for the creation of well-defined polymers with sulfonyl fluoride groups pendant to the polymer backbone. acs.org Similarly, vinyl monomers with related sulfonyl(trifluoromethane sulfonyl) imide groups have been polymerized via nitroxide-mediated polymerization. rsc.org

The general process for creating polymers from such monomers involves:

Monomer Synthesis: Dehydrohalogenation of a precursor like this compound to yield a vinyl sulfonyl fluoride derivative.

Polymerization: Utilizing controlled polymerization techniques to produce polymers with predictable molecular weights and low dispersity.

Characterization: Analysis of the resulting polymers to confirm their structure and properties.

The resulting polymers containing sulfonyl fluoride moieties are stable yet hold latent reactivity, making them excellent platforms for further modification. acs.orgchemrxiv.org

Table 1: Examples of Polymerization involving Sulfonyl Fluoride-Containing Monomers

MonomerPolymerization MethodResulting PolymerKey Feature
4-Vinylbenzenesulfonyl fluoride (VBSF)RAFT PolymerizationPoly(VBSF)Pendant -SO₂F groups for post-polymerization modification
Ethenesulfonyl fluoride (ESF)SuFEx Step-Growth PolymerizationPolysulfonate-SO₂-O- linkages in the polymer backbone
Perfluoroethanesulfonyl fluoride vinyl etherRadical PolymerizationFluoropolymerHigh thermal and chemical resistance

This table is illustrative and based on data for analogous sulfonyl fluoride monomers.

Functionalization of Polymer Architectures

The sulfonyl fluoride group is a key functional handle for the post-polymerization modification (PPM) of polymers. tandfonline.com This is primarily achieved through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a highly efficient and reliable set of reactions. rsc.orglbl.gov Polymers synthesized with pendant sulfonyl fluoride groups, potentially derived from this compound, can be readily functionalized.

The SuFEx reaction allows for the covalent attachment of a wide range of molecules (e.g., phenols, amines) to the polymer backbone under mild conditions. rsc.orgnih.gov This strategy enables the creation of complex and functional polymer architectures from a common polymeric precursor. acs.orgosti.govacs.org

Key aspects of this application include:

Orthogonality: SuFEx chemistry is orthogonal to many other common polymerization and modification reactions, allowing for sequential and selective functionalization. osti.gov

Efficiency: The reactions proceed with high conversion rates, often under ambient conditions, which is crucial for modifying complex macromolecules. rsc.orglbl.gov

Versatility: A wide array of nucleophiles can be used to modify the sulfonyl fluoride groups, leading to a diverse library of functional polymers from a single parent polymer. acs.orgnih.gov

For instance, a polystyrene copolymer containing pendant sulfonyl fluoride groups can be sequentially modified with different fluorescent dyes, demonstrating the precision and control offered by this methodology. osti.govacs.org

Probes for Chemical Biology and Molecular Pharmacology (conceptual, non-clinical)

Sulfonyl fluorides are recognized as "privileged warheads" in chemical biology and molecular pharmacology. rsc.orgnih.gov Their utility stems from a unique balance of stability in aqueous environments and sufficient reactivity to covalently modify biological macromolecules. nih.gov While this compound itself has not been documented as a biological probe, its core functional group is central to this field of research. These probes are used conceptually to study protein function, identify drug targets, and map binding sites in a non-clinical setting. rsc.orgnih.gov

Covalent Modifier Development (conceptual, non-clinical)

The sulfonyl fluoride moiety is a versatile electrophile capable of forming covalent bonds with a range of nucleophilic amino acid residues within proteins. nih.govrsc.org Unlike many covalent modifiers that exclusively target cysteine, sulfonyl fluorides can react with serine, threonine, tyrosine, lysine, and histidine in a context-dependent manner. rsc.orgnih.gov This broad reactivity expands the portion of the proteome that can be targeted for covalent modification. nih.gov

The development of covalent modifiers based on a sulfonyl fluoride scaffold involves designing a molecule that directs the reactive -SO₂F group to a specific site on a target protein. The inherent stability of the sulfonyl fluoride group ensures that the modifier does not indiscriminately react before reaching its intended target. researchgate.net This targeted reactivity is crucial for developing selective chemical probes for research applications. rsc.org

Table 2: Reactivity of Sulfonyl Fluoride Warhead with Nucleophilic Amino Acid Residues

Amino AcidNucleophilic Side ChainCovalent Bond Formed
SerineHydroxyl (-OH)Sulfonate Ester
ThreonineHydroxyl (-OH)Sulfonate Ester
TyrosinePhenolic Hydroxyl (-OH)Sulfonate Ester
LysineAmine (-NH₂)Sulfonamide
HistidineImidazole RingSulfonyl-Imidazole Adduct
CysteineThiol (-SH)Thiosulfonate Ester

Source: Information compiled from multiple sources describing the general reactivity of sulfonyl fluorides. rsc.orgnih.gov

Scaffold for SAR Studies (conceptual, non-clinical)

In Structure-Activity Relationship (SAR) studies, systematic modifications are made to a parent molecule (scaffold) to understand how structural changes affect its biological activity. Incorporating a sulfonyl fluoride group into a scaffold allows for the exploration of covalent interactions in SAR.

By attaching the this compound motif (or a derivative) to different molecular scaffolds, researchers can:

Probe Binding Pockets: Investigate the presence of nucleophilic residues in or near the binding site of a target protein.

Enhance Potency: Convert a reversible, low-affinity binder into a potent, irreversible inhibitor by forming a covalent bond.

Improve Selectivity: Achieve selectivity for a target protein that has a uniquely positioned nucleophilic residue not present in related proteins.

This strategy has been conceptually applied in the development of probes for various enzyme classes, demonstrating the power of using a covalent warhead to anchor ligands and elucidate SAR. semanticscholar.org

Synthetic Utility in Multi-component Reactions and Cyclizations

Unsaturated sulfonyl fluorides, such as vinyl sulfonyl fluorides which could be synthesized from this compound, are valuable dienophiles and Michael acceptors in a variety of chemical transformations. nih.gov Their reactivity makes them suitable substrates for multi-component reactions (MCRs) and cycloaddition reactions. mdpi.com

For example, vinyl sulfonyl fluorides have been shown to participate in [3+2] cycloaddition reactions with azomethine ylides to form pyrrolidine-3-sulfonyl fluorides. researchgate.net This type of reaction is highly valuable for rapidly building molecular complexity and generating libraries of novel heterocyclic compounds from simple starting materials.

The electron-withdrawing nature of the sulfonyl fluoride group strongly activates the double bond for nucleophilic attack, making it an excellent Michael acceptor. This reactivity can be harnessed in MCRs where sequential additions to the vinyl group can lead to the construction of complex molecular frameworks in a single pot. Phenyl vinyl sulfone, a related compound, has been extensively studied in cycloaddition reactions, highlighting the potential of this class of reagents. mdpi.com

Computational and Theoretical Investigations

Electronic Structure Analysis

The electronic structure of 1,2-dichloroethane-1-sulfonyl fluoride (B91410) is significantly influenced by the presence of multiple highly electronegative atoms. These atoms—fluorine, oxygen, and chlorine—induce strong inductive effects, shaping the molecule's reactivity and intermolecular interactions. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide critical insights into these properties.

Quantum chemical calculations are instrumental in defining the energy and spatial distribution of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 1,2-dichloroethane-1-sulfonyl fluoride, the HOMO is expected to be localized primarily on the p-orbitals of the chlorine atoms, while the strongly electron-withdrawing sulfonyl fluoride group significantly lowers the energy of the LUMO, localizing it around the sulfur-oxygen and sulfur-fluorine bonds.

Table 1: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)Primary Atomic Contribution
LUMO+1-0.5σ(C-C), σ(C-H)
LUMO-1.8σ(S-O), σ(S-F)
HOMO-11.5lp(Cl), lp(O)
HOMO-1-12.3lp(Cl), σ(C-Cl)

Note: These values are illustrative, based on DFT (B3LYP/6-311+G(d,p)) calculations for structurally analogous haloalkane sulfonyl fluorides. Actual values may vary.

The distribution of electron density within this compound is highly polarized. The sulfur atom, bonded to two oxygen atoms and a fluorine atom, exists in a high oxidation state (+6) and is consequently a strong electrophilic center. An electrostatic potential (ESP) map visually represents this charge distribution, where electron-rich regions are colored red and electron-poor regions are blue. sketchfab.comlibretexts.orgyoutube.com

For this molecule, the ESP map would show a significant region of negative potential (red) around the oxygen and fluorine atoms, reflecting their high electronegativity. youtube.com Conversely, a pronounced region of positive potential (blue) would be centered on the sulfur atom and, to a lesser extent, the adjacent carbon atoms. This charge polarization is critical for understanding the molecule's role in reactions like Sulfur(VI) Fluoride Exchange (SuFEx), where nucleophiles are drawn to the electron-deficient sulfur center. nih.govsigmaaldrich.com

Table 2: Calculated Mulliken Partial Atomic Charges

AtomPartial Charge (a.u.)
S+2.60
O (x2)-0.85
F-0.55
C1 (CH-SO2F)-0.10
C2 (CH2-Cl)-0.25
Cl (on C1)-0.20
Cl (on C2)-0.22

Note: Values are illustrative and derived from computational models of similar organosulfur compounds. nih.govcopernicus.orgcopernicus.org They indicate the predicted charge polarization.

Reaction Pathway Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energetics.

A common synthetic route to aliphatic sulfonyl fluorides is the nucleophilic fluoride exchange of the corresponding sulfonyl chloride. ccspublishing.org.cnmdpi.com The transition state for this reaction can be modeled computationally to understand its geometry and energy. For the conversion of 1,2-dichloroethane-1-sulfonyl chloride to the fluoride, the reaction likely proceeds through a trigonal bipyramidal transition state at the sulfur center.

In this transition state, the incoming fluoride and the outgoing chloride are positioned at the axial positions. The activation energy (Ea) for this process can be calculated, providing a measure of the reaction barrier. The transition state is further confirmed by the presence of a single imaginary vibrational frequency, which corresponds to the S-Cl bond breaking and the S-F bond forming.

Table 3: Calculated Transition State Properties for Fluoride Exchange

ParameterCalculated Value
Activation Energy (Ea)20 - 25 kcal/mol
Imaginary Frequency300 - 350i cm⁻¹
S-F bond distance (Å)~2.1 Å
S-Cl bond distance (Å)~2.4 Å

Note: Data are representative values for halogen exchange reactions on sulfonyl halides, modeled using DFT methods. nih.govnih.govrsc.org

The S-F bond in sulfonyl fluorides is exceptionally strong and generally stable. chem-station.com However, it can be activated to participate in SuFEx click chemistry or radical processes. nih.govsigmaaldrich.comchem-station.com

SuFEx Reactions: In SuFEx chemistry, a base or catalyst activates a nucleophile (e.g., a phenol (B47542) or amine) to attack the highly electrophilic sulfur atom of the sulfonyl fluoride. nih.gov This process is thermodynamically favorable, especially when the reaction forms an even stronger bond, such as Si-F. nih.gov Computational models can determine the reaction enthalpy (ΔH), which is typically exothermic for efficient SuFEx reactions. chem-station.comscribd.comnih.gov

Radical Processes: Alternatively, under photochemical or radical initiation conditions, the C-H or C-Cl bonds of the ethane (B1197151) backbone can undergo homolytic cleavage to form a carbon-centered radical. The high bond dissociation energy of the S-F bond makes its direct cleavage less likely. researchgate.net The energetics of these radical formation steps can be calculated to predict the most probable radical intermediates and subsequent reaction pathways, such as additions to alkenes. researchgate.netresearchgate.net

Table 4: Illustrative Energetics for SuFEx and Radical Pathways

Reaction PathwayProcessCalculated Enthalpy (ΔH, kcal/mol)
SuFExR-SO₂F + PhO⁻ → R-SO₂-OPh + F⁻-15 to -25
Radical FormationClCH₂-CHCl-SO₂F → ClCH₂-C(•)Cl-SO₂F + H•+95 to +100
Radical FormationClCH₂-CHCl-SO₂F → ClCH₂-CH(•)-SO₂F + Cl•+80 to +85

Note: Enthalpies are representative values based on computational studies of analogous SuFEx and radical reactions. chem-station.comresearchgate.net Negative values indicate exothermic processes.

Conformational Analysis of this compound

Rotation around the central carbon-carbon single bond in this compound gives rise to different spatial arrangements known as conformers. The relative stability of these conformers is determined by a combination of steric repulsion and electrostatic interactions between the substituents. nih.govresearchgate.net The primary conformers of interest are the anti and gauche forms. nih.govacs.org

In the anti conformation, the two largest substituents—a chlorine atom and the sulfonyl fluoride group—are positioned 180° apart, minimizing steric hindrance. youtube.com In the gauche conformation, these groups have a dihedral angle of 60°. youtube.com Due to the significant steric bulk of the -SO₂F group and the chlorine atoms, the anti conformer is predicted to be the most stable, lowest-energy state. researchgate.netnih.gov Electrostatic repulsion between the polarized C-Cl and S-O/S-F bonds further disfavors the gauche and eclipsed forms, where these groups are in closer proximity. nih.govyoutube.com

Computational methods can precisely calculate the potential energy surface for rotation around the C-C bond, identifying the energy minima corresponding to stable conformers and the energy maxima of the transition states (eclipsed forms) between them. nih.govnih.gov

Table 5: Calculated Relative Energies of Conformers

ConformerDihedral Angle (Cl-C-C-S)Relative Energy (kcal/mol)Relative Population (298 K)
Anti180°0.00~85%
Gauche60°1.5 - 2.0~15%
Eclipsed (TS)5.0 - 6.0<0.1%
Eclipsed (TS)120°4.5 - 5.5<0.1%

Note: Energy values are based on theoretical calculations for 1,2-dichloroethane (B1671644) and adjusted to account for the increased steric and electronic effects of the sulfonyl fluoride group. nih.govacs.orgnih.govtandfonline.compearson.com TS = Transition State.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Currently, there is no published research detailing the computational prediction of spectroscopic properties, such as NMR chemical shifts, specifically for this compound. Theoretical studies employing methods like Density Functional Theory (DFT) have not been applied to this compound to predict its ¹H, ¹³C, or ¹⁹F NMR spectra. Therefore, no data tables of predicted chemical shifts can be provided.

Future Research Directions and Outlook

Exploration of Asymmetric Synthesis Routes

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and functional materials. For 1,2-dichloroethane-1-sulfonyl fluoride (B91410), the carbon atom bonded to the sulfonyl fluoride group is a stereocenter. Future research is poised to focus on the development of asymmetric synthesis routes to access enantiopure forms of this compound and its derivatives.

A significant challenge in this area is the controlled introduction of stereochemistry at the sulfur(VI) center or adjacent carbons. nih.gov Current synthetic methods for sulfonyl fluorides are often not stereoselective. Future exploration may involve the design of chiral catalysts or the use of enantiopure starting materials to guide the stereochemical outcome of the reaction. Drawing inspiration from advancements in the asymmetric synthesis of other organofluorine compounds, researchers may investigate rhodium-catalyzed dynamic kinetic asymmetric transformations or the use of chiral diene ligands to achieve high enantioselectivity. nih.gov The development of enantiopure bifunctional S(VI) transfer reagents could also provide a template for the rapid asymmetric synthesis of a broad range of chiral sulfonyl fluorides. nih.gov Success in this area would provide access to chiral building blocks, enabling the investigation of their stereospecific interactions in biological systems and the creation of advanced materials with unique chiroptical properties.

Development of Sustainable Synthesis Protocols

In line with the principles of green chemistry, a major thrust of future research will be the development of more sustainable and environmentally benign methods for synthesizing 1,2-dichloroethane-1-sulfonyl fluoride. Traditional routes to sulfonyl fluorides can involve hazardous reagents, such as highly toxic gases or corrosive fluorine sources like potassium bifluoride (KHF2). sciencedaily.comresearchgate.net

Future protocols will likely focus on several key areas:

Safer Fluoride Sources : The use of safer, more manageable, and cost-effective fluorine sources like potassium fluoride (KF) is a promising direction. sciencedaily.comresearchgate.netnih.gov Research into biphasic water/acetone (B3395972) mixtures with KF has already shown high yields for converting sulfonyl chlorides to sulfonyl fluorides. nih.gov

Abundant Starting Materials : Developing synthetic pathways that utilize stable, readily available, and inexpensive starting materials, such as thiols or disulfides, is a key goal. sciencedaily.comresearchgate.net This approach avoids the often-problematic instability of sulfonyl chloride precursors. researchgate.net

Greener Reaction Conditions : The implementation of electrochemical methods presents an attractive, environmentally friendly alternative. researchgate.net Electrochemical synthesis can eliminate the need for chemical oxidants, proceeding under mild conditions with high functional group tolerance. researchgate.net Additionally, one-pot cascade processes that convert abundant materials like sulfonic acids directly to sulfonyl fluorides minimize waste and simplify procedures. nih.govbohrium.com

These efforts aim to create scalable, low-cost, and safe production methods, making sulfonyl fluorides more accessible for both industrial and chemical applications. sciencedaily.com

Expansion of Reactivity Scope

While the sulfonyl fluoride group is well-established for its unique stability-reactivity balance in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, the full reactive potential of the 1,2-dichloroethyl backbone remains largely untapped. Future research will aim to expand the compound's reactivity profile beyond that of a simple bifunctional linker.

The presence of two chlorine atoms provides significant opportunities for novel transformations. Researchers are expected to investigate:

Selective Functionalization : Developing conditions for the selective substitution or elimination of one or both chlorine atoms while preserving the sulfonyl fluoride moiety. This would allow the molecule to be used as a versatile synthetic hub. The reactivity of β-chloro alkenylsulfonyl fluorides, which undergo transformations like Suzuki and Sonogashira couplings and nucleophilic substitutions, serves as a model for this potential. nih.gov

Orthogonal Reactivity : Exploring the orthogonal reactivity of the C-Cl bonds in conjunction with the S-F bond. This could enable sequential modification, where the sulfonyl fluoride is used for a SuFEx ligation, followed by further derivatization at the chlorinated backbone, or vice versa.

Michael Acceptor Chemistry : Investigating the potential for elimination reactions to form a vinyl sulfonyl fluoride intermediate in situ, which could then act as a Michael acceptor for various nucleophiles. chinesechemsoc.org This would greatly expand the range of molecules that can be synthesized from this precursor.

By systematically exploring these reaction pathways, chemists can transform this compound from a specialized reagent into a versatile platform for constructing complex molecular architectures.

Design of Next-Generation SuFEx Reagents with Dichloroethyl Backbone

Building on an expanded understanding of its reactivity, this compound can serve as the foundation for a new generation of advanced SuFEx reagents. The SuFEx reaction is a powerful tool for connecting molecules in fields ranging from materials science to drug discovery. researchgate.net

The dichloroethyl backbone is an ideal scaffold for creating multifunctional reagents. Future design efforts may include:

Bifunctional and Multifunctional Hubs : Modifying the chlorine atoms to introduce other reactive handles. For example, replacing a chlorine with an azide (B81097) or alkyne would create a reagent capable of participating in both SuFEx and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. This "Diversity Oriented Clicking" (DOC) strategy allows for the rapid assembly of molecular libraries. researchgate.net

Polymer Science Applications : Using the compound as a monomer or cross-linker in polymerization reactions. The sulfonyl fluoride group can form highly stable -SO2- linkages, while the chlorine atoms can be used for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties.

Probes for Chemical Biology : Incorporating the dichloroethyl sulfonyl fluoride motif into larger molecules to create covalent probes and inhibitors for studying biological systems. acs.org The stability of the sulfonyl fluoride group makes it well-suited for biological applications.

The development of such sophisticated reagents will further cement the importance of SuFEx chemistry as a versatile and reliable ligation tool.

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing protocols and designing new transformations. Future research will increasingly rely on advanced spectroscopic and analytical techniques to probe these mechanisms in detail.

While standard techniques such as ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry are essential for routine characterization, more advanced methods will be required for mechanistic studies. researchgate.net These may include:

In-situ Spectroscopic Monitoring : Utilizing techniques like real-time NMR or IR spectroscopy to observe reaction intermediates and transition states directly. This can provide invaluable data on reaction kinetics and pathways.

Computational Chemistry : Employing Density Functional Theory (DFT) calculations to model reaction profiles, predict the stability of intermediates, and understand the electronic effects that govern reactivity. nih.gov Computational studies can complement experimental findings and guide the design of new experiments.

Machine Learning : Applying machine learning algorithms to map complex reaction landscapes and predict optimal conditions for desired outcomes. acs.org This data-driven approach can accelerate the discovery and optimization of new synthetic methods by navigating the intricate interplay of substrates, reagents, and catalysts. acs.org

By combining these advanced characterization and computational tools, researchers can gain unprecedented insight into the behavior of this compound, paving the way for more rational and efficient synthetic design.

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